molecular formula C22H21ClN4O5 B4945967 METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4945967
M. Wt: 456.9 g/mol
InChI Key: ZQJUWOXLUMRITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with different functional groups. Examples include:

  • METHYL 3-{[(5-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
  • METHYL 3-{[(5-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the 5-chloro-2-methylphenyl group, for example, may enhance its biological activity compared to other derivatives.

Properties

IUPAC Name

methyl 3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O5/c1-11-4-7-13(23)8-15(11)24-17(28)10-27-20(29)18-14(21(30)32-3)9-16(12-5-6-12)25-19(18)26(2)22(27)31/h4,7-9,12H,5-6,10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJUWOXLUMRITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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